Step 1: Synthesis of furo[3,4-b]pyridine-5,7-dione. This can be achieved by reacting quinolinic acid with acetic anhydride and acetic acid. []
Applications
Building Block in Medicinal Chemistry: The molecule can serve as a versatile intermediate for synthesizing various derivatives with potentially diverse biological activities. Its structure is similar to other pyrrolo[3,4-b]pyridine derivatives that have shown promise as anticancer, antiviral, and antimicrobial agents. [, , , , , , , ]
Related Compounds
2-(hydroxymethyl)nicotinamide
Compound Description: 2-(hydroxymethyl)nicotinamide is a product of the regioselective reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. It is a regioisomer to the other major product, 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one, and is favored at room temperature. [, ].
Relevance: While not structurally identical to 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, both compounds are derived from the same parent compound, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The research highlights the reactivity of this core structure and its susceptibility to regioselective modifications. [, ].
Compound Description: This compound, like 2-(hydroxymethyl)nicotinamide, arises from the reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. It is the major product at lower temperatures (-20 °C) and exists as a regioisomer to 2-(hydroxymethyl)nicotinamide [, ].
Relevance: Sharing the same parent compound, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, this example underscores the impact of reaction conditions on the product outcome, a factor relevant to the synthesis of 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and its derivatives. [, ].
2-(hydroxymethyl)-3-pyridinecarboxamides
Compound Description: This group of compounds serves as a synthetic intermediate to confirm the regioisomeric structures obtained from the reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione [].
Relevance: The transformation of the 7-hydroxy lactam (6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one) to 2-(hydroxymethyl)-3-pyridinecarboxamides illustrates potential synthetic pathways to modify related structures, potentially applicable to 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. [].
Furo[3,4-b]pyridin-5(7H)-one
Compound Description: This compound is a known structure synthesized from 2-(hydroxymethyl)-3-pyridinecarboxamides, further validating the structure of the reduced products of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione [].
Relevance: Although structurally distinct from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, its connection to the reaction pathway starting from the common parent compound offers insights into potential synthetic manipulations applicable to similar heterocyclic systems. [].
2-methoxyfuro[3,4-b]pyrazine-5,7-dione
Compound Description: This compound acts as a precursor in the synthesis of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. It is formed by reacting 2-hydroxyfuro [3,4-b]pyrazine-5,7-dione with Bromomethane. [].
Relevance: The structural similarity of the furo[3,4-b]pyrazine-5,7-dione core with the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core of 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione suggests potential synthetic strategies for incorporating substituents like the 2-methoxy group into the target compound. [].
Compound Description: These derivatives are synthesized from 2-methoxyfuro[3,4-b]pyrazine-5,7-dione and exhibit potential medicinal significance. [].
Relevance: These compounds highlight the feasibility of modifying the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core, a structural analog to the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core found in 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. [].
Compound Description: Synthesized from 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, these derivatives are another example of potentially valuable compounds derived from a related heterocyclic system. [].
Relevance: The presence of a hydroxyl group at the 7-position in these compounds, in contrast to the dione functionality in 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, suggests potential avenues for selective functional group interconversions in the target compound. [].
Compound Description: NB-506 is a potent DNA topoisomerase I inhibitor currently under development as an anticancer agent. [, ]. Studies in rats revealed its metabolism involves deformylation and glucuronidation. [].
Relevance: Despite belonging to the indolocarbazole family, NB-506 shares the core pyrrolo[3,4-c]carbazole-5,7(6H)-dione moiety with 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This structural similarity implies potential for shared mechanisms of action or metabolic pathways. [, ].
ED-501
Compound Description: Identified as a metabolite of NB-506, ED-501 arises from the deformylation of NB-506 in vivo. [].
Relevance: The metabolic conversion of NB-506 to ED-501 highlights the potential lability of the formylamino group. While 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione lacks this specific group, this finding suggests potential metabolic pathways involving modifications to similar functionalities that might be present in the target compound. [].
RBM-1 (ED-594)
Compound Description: This metabolite of NB-506 is an 11-O-glucuronide conjugate, formed by the addition of glucuronic acid to the 11-hydroxy group. [].
Relevance: The formation of RBM-1 exemplifies a common metabolic pathway for hydroxylated compounds like NB-506. Although 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione lacks a hydroxyl group at the analogous position, this metabolic route might be relevant for hydroxylated derivatives of the target compound. [].
RBM-2 (ED-595)
Compound Description: As a glucuronide conjugate of ED-501, RBM-2 represents a secondary metabolite formed from NB-506. [].
Relevance: Similar to RBM-1, the formation of RBM-2 highlights the potential for glucuronidation in compounds structurally related to 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, particularly those bearing hydroxyl groups. [].
Compound Description: This compound has demonstrated significant antiviral activity against influenza viruses A and B in vitro without exhibiting cytotoxic effects on MRC-5 cells at the tested concentrations. [].
Relevance: This compound bears the same pyrrolo[3,4-b]pyridine-5,7-dione core as 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, with the key difference being the substituent at the 6-position. This comparison emphasizes how modifications at this position could impact biological activity. [].
Compound Description: This compound, structurally characterized by X-ray crystallography, reveals a dihedral angle of 45.8° between the heterocyclic ring system and the phenyl ring. [].
Relevance: The benzyl substituent in this compound is structurally similar to the 2-iodophenyl group in 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Comparing their structural features can offer insights into the conformational preferences and potential steric effects of the substituents. [].
Compound Description: This compound serves as an intermediate in the synthesis of eszopiclone, a nonbenzodiazepine hypnotic agent used to treat insomnia. [].
Relevance: The structural similarities between 6-(5-chloro-2-pyridyl)-5,7-dioxy-6,7-dihydro-5H-pyrrolo[3,4-b] pyrazine and 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, particularly the shared pyrrolo[3,4-b]pyridine core and the halogenated aromatic substituent at the 6-position, suggest a potential shared synthetic route or similar reactivity patterns. [].
3-(5-chloropyridine-2-amino)formyl morpholine pyrazine-2-carboxyl acid (II)
Compound Description: This compound serves as the starting material for the synthesis of 6-(5-chloro-2-pyridyl)-5,7-dioxy-6,7-dihydro-5H-pyrrolo[3,4-b] pyrazine (I) through a reaction involving chloroformate in a mixture of organic solvent and amine. [].
Relevance: While structurally distinct from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, its transformation into a related pyrrolopyrazine derivative highlights the potential for constructing such heterocyclic systems from simpler precursors, offering insights into alternative synthetic approaches. [].
Compound Description: TZBI is a building block for a novel wide-bandgap conjugated polymer used in high-performance polymer solar cells. [].
Relevance: Although TZBI differs significantly from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, it showcases the versatility of the pyrrolo-dione motif in material science applications. [].
Compound Description: This compound is a key intermediate in the synthesis of various substituted imines, highlighting its reactivity and versatility as a synthetic building block. [, ]
Relevance: The presence of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core, identical to that in 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, emphasizes the potential for functionalizing the aromatic ring at the 4-position. The sulfonyl chloride group can be readily transformed into various other functional groups, expanding the chemical space accessible from the core structure. [, ]
Compound Description: These compounds are derived from 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b] pyridine-6-yl) benzenesulfonyl chloride and serve as precursors to new substituted imines. []
Relevance: The successful synthesis of these compounds demonstrates the feasibility of introducing a diverse range of substituents onto the benzenesulfonate moiety attached to the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core. This synthetic strategy could be potentially adapted to modify 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and explore its structure-activity relationships. []
Phthalazine-1,4-diones and N-Aminophthalimides
Compound Description: These compound classes are structurally related to the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core and their synthesis and reactivity are investigated in the context of nitrogen cyclization and tautomerization reactions. [].
Relevance: The study of these compounds provides valuable insights into the reactivity and potential transformations of the dione functionality within a related heterocyclic framework, potentially applicable to understanding the chemistry of 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. [].
Compound Description: A12B4C3 is a potent and specific inhibitor of human polynucleotide kinase/phosphatase (hPNKP), an enzyme involved in DNA repair. It acts as a non-competitive inhibitor, disrupting the secondary structure of hPNKP and enhancing radiosensitivity in cancer cells. [, ].
Relevance: Despite significant structural differences, both A12B4C3 and 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione contain the pyrrolo[3,4-b]pyridine-5,7-dione scaffold. Understanding the structure-activity relationship of A12B4C3 with hPNKP can offer insights for designing potential inhibitors based on the 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione framework. [, ].
2-cyanopyridin-3-yl-containing pseudopeptides and methyl esters of (2S)-2-(7-imino-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)alkanoic acids
Compound Description: These compounds are intermediates in the synthesis of nicotinic acid-based amino acid units with amidoxime functionality, valuable building blocks for pseudopeptide synthesis. [].
Relevance: While structurally distinct from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, the presence of the pyrrolo[3,4-b]pyridine core highlights the versatility of this scaffold in medicinal chemistry, particularly in constructing peptidomimetics. [].
Compound Description: This compound is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase of the cell cycle, making it a potential therapeutic agent for pancreatic cancer. [, ].
Relevance: While belonging to the indolocarbazole family, this CDK4 inhibitor's structure shares the pyrrolo[3,4-c]carbazole-5,7(6H)-dione moiety with 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Understanding its interactions with CDK4 could provide insights for exploring the biological activity of the target compound or its derivatives. [, ].
Compound Description: J-107088 is a potent topoisomerase I inhibitor, derived from NB-506, demonstrating significant antitumor activity in vivo against various murine and human tumor models. [, ].
Relevance: Despite belonging to the indolocarbazole class, J-107088 shares the pyrrolo[3,4-c]carbazole-5,7(6H)-dione moiety with 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Its efficacy as an anticancer agent highlights the therapeutic potential of compounds with this structural motif. [, ]
Compound Description: This compound is an important intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic. []
Relevance: The structural similarity of this compound with 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, particularly the shared pyrrolo[3,4-b]pyridine-5,7-dione core, suggests potential synthetic strategies for accessing the target compound or its derivatives. [].
Compound Description: This series of compounds exhibited significant chemiluminescence properties, exceeding that of luminol in some cases. []
Relevance: While structurally distinct from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, the study of these luminescent compounds highlights the potential for incorporating related heterocyclic frameworks into materials with unique photochemical properties. [].
6H-pyrrolo[3,4-b]pyridine-6-acetonitrile and 5,7-dihydro-2-hydroxy-α-isopropyl-α- methyl-5,7-dioxo-acetate (ester)
Compound Description: These compounds are examples of intermediates used in the synthesis of 5-(and/or 6-)substituted 2-(2-imidazolin-2-yl)nicotinic acids, a class of compounds with herbicidal activity. []
Relevance: The presence of the pyrrolo[3,4-b]pyridine core in these intermediates highlights the synthetic utility of this structural motif for accessing diverse chemical space, including compounds with agricultural applications, potentially offering alternative approaches to 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione or its derivatives. [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.